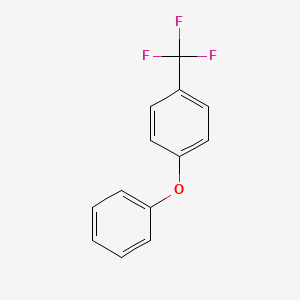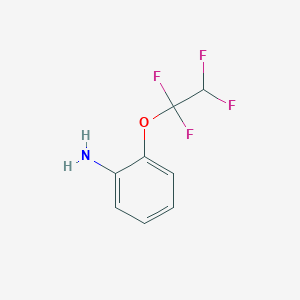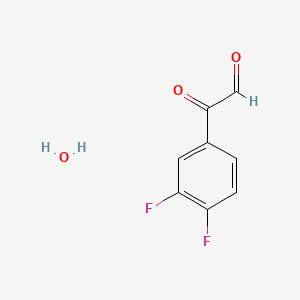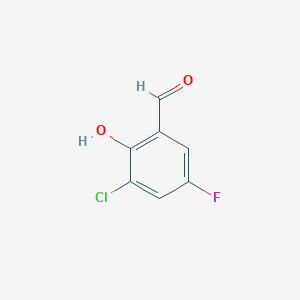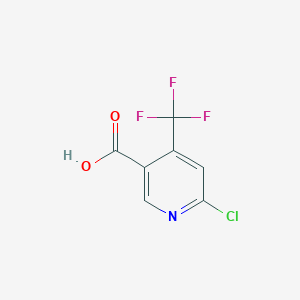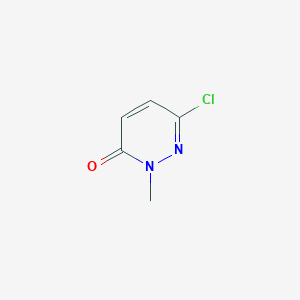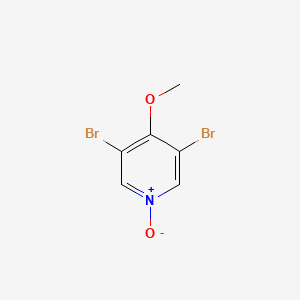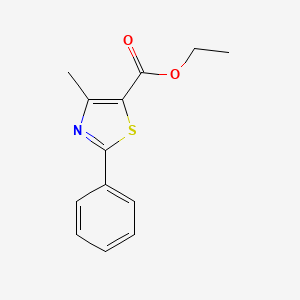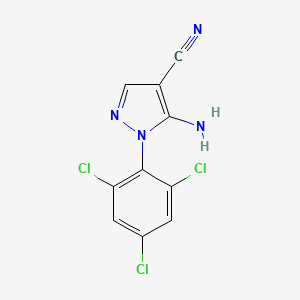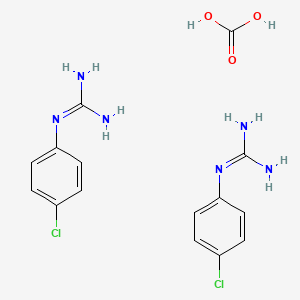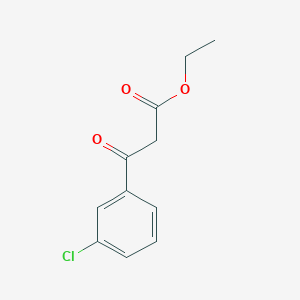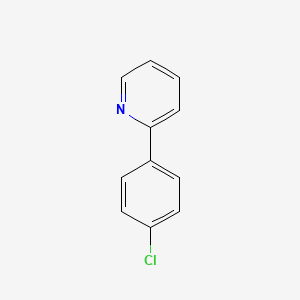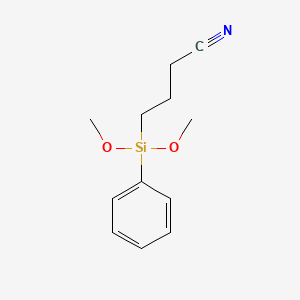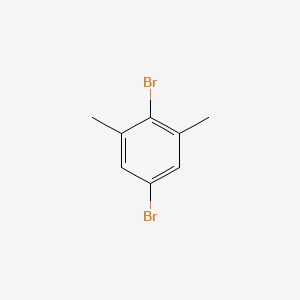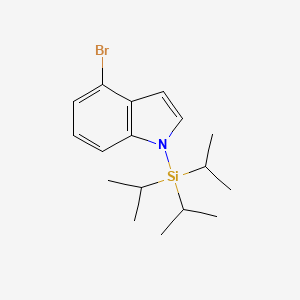
4-bromo-1-(triisopropylsilyl)-1H-indole
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
“4-bromo-1-(triisopropylsilyl)-1H-indole” is a white to light yellow crystalline powder. It has a melting point of 191-194°C and a boiling point of 490.5°C at 760 mmHg.Wissenschaftliche Forschungsanwendungen
Direct C-3 Lithiation
Matsuzono et al. (2001) demonstrated that 1-(Triisopropylsilyl)indole could be directly lithiated at the 3-position with tert-BuLi-TMEDA in hexane. This method allows for the generation of lithio species, which can be reacted with various electrophiles to yield 3-substituted 1-(triisopropylsilyl)indoles in good yields, showcasing its utility in selective functionalization of indoles (Mai Matsuzono, T. Fukuda, M. Iwao, 2001).
Copper-Catalyzed C–C Coupling
Lee et al. (2018) developed a method for synthesizing indolo[2,1-a]isoquinolines through copper-catalyzed C–C coupling and cyclization of 2-(2-Bromoaryl)-1H-indoles with 1,3-diketones under microwave irradiation. This process offers a straightforward route to complex indole derivatives in moderate to good yields, indicating its potential for the synthesis of heterocyclic compounds (Ha Kyeong Lee, P. Dao, Young-su Kim, C. Cho, 2018).
Synthesis and Functionalization through Alkynylation
Brand et al. (2012) developed an efficient procedure for the synthesis of 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one on a large scale. This compound can be used for the direct alkynylation of indoles, thiophenes, and anilines, facilitated by gold catalysis. This methodology underscores the significance of 4-bromo-1-(triisopropylsilyl)-1H-indole derivatives in the functionalization of heteroaromatic compounds, offering pathways to diverse molecular architectures (Jonathan P. Brand, J. Waser, 2012).
Palladium-Catalyzed Reactions
Cacchi and Fabrizi (2005) reviewed the synthesis and functionalization of indoles through palladium-catalyzed reactions, highlighting the indole nucleus's importance in various biologically active compounds. This review underscores the adaptability of indole derivatives, including those related to 4-bromo-1-(triisopropylsilyl)-1H-indole, in the construction of complex organic molecules through palladium catalysis (S. Cacchi, G. Fabrizi, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-bromoindol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-11-10-15-16(18)8-7-9-17(15)19/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHMUQVMGJYGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383792 | |
| Record name | 4-bromo-1-(triisopropylsilyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(triisopropylsilyl)-1H-indole | |
CAS RN |
412048-44-3 | |
| Record name | 4-bromo-1-(triisopropylsilyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

